molecular formula C17H26O2 B14082133 3-Methoxy-5-pentyl-2-prenylphenol

3-Methoxy-5-pentyl-2-prenylphenol

Cat. No.: B14082133
M. Wt: 262.4 g/mol
InChI Key: FCNLMUQPSJEBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-pentyl-2-prenylphenol is an organic compound with the molecular formula C20H30O2. It is a useful compound in various fields of scientific research, particularly in life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-pentyl-2-prenylphenol can involve several steps, including the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-pentyl-2-prenylphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-Methoxy-5-pentyl-2-prenylphenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentyl-2-prenylphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylphenol: Another phenolic compound with similar structural features.

    2-Methoxy-4-pentylphenol: A compound with a similar alkyl chain but different substitution pattern on the aromatic ring.

Uniqueness

3-Methoxy-5-pentyl-2-prenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, pentyl, and prenyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

3-methoxy-2-(3-methylbut-2-enyl)-5-pentylphenol

InChI

InChI=1S/C17H26O2/c1-5-6-7-8-14-11-16(18)15(10-9-13(2)3)17(12-14)19-4/h9,11-12,18H,5-8,10H2,1-4H3

InChI Key

FCNLMUQPSJEBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.